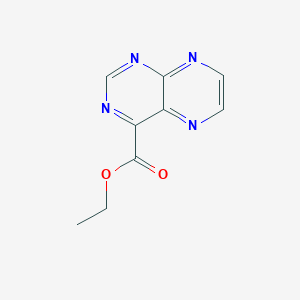
ethyl pteridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl pteridine-4-carboxylate is a chemical compound with the molecular formula C10H8N4O2 It belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pteridine-4-carboxylate typically involves the reaction of pteridine derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and product purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions: ethyl pteridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pteridinecarboxylic acids.
Reduction: Reduction reactions can convert it into pteridine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in the presence of bases like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pteridines, which can be further functionalized for specific applications.
科学的研究の応用
ethyl pteridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and photovoltaic cells.
作用機序
The mechanism of action of ethyl pteridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and the structure of the pteridine derivative.
類似化合物との比較
Ethyl 4-pyridinecarboxylate: Similar in structure but with a pyridine ring instead of a pteridine ring.
Ethyl 4-piperidinecarboxylate: Contains a piperidine ring, differing in its chemical properties and applications.
Ethyl 4-pyrazinecarboxylate: Features a pyrazine ring, used in different chemical and biological contexts.
Uniqueness: ethyl pteridine-4-carboxylate is unique due to its pteridine core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.
特性
CAS番号 |
16008-51-8 |
|---|---|
分子式 |
C9H8N4O2 |
分子量 |
204.19 g/mol |
IUPAC名 |
ethyl pteridine-4-carboxylate |
InChI |
InChI=1S/C9H8N4O2/c1-2-15-9(14)7-6-8(13-5-12-7)11-4-3-10-6/h3-5H,2H2,1H3 |
InChIキー |
IJRYLHLFMASLPX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
正規SMILES |
CCOC(=O)C1=NC=NC2=NC=CN=C12 |
同義語 |
4-Pteridinecarboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















